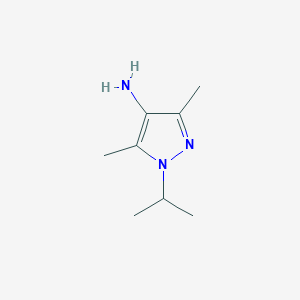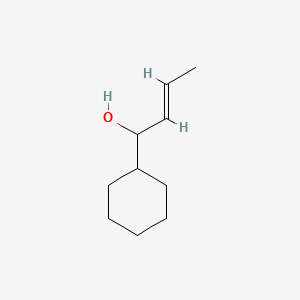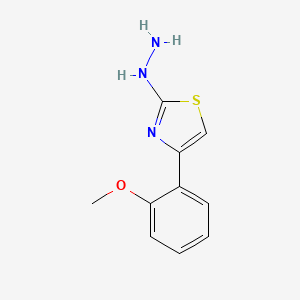
4-Methyl-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
4-Methyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to neurotoxic compounds and its applications in scientific research, particularly in the study of neurodegenerative diseases like Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3,6-tetrahydropyridine can be synthesized through the partial reduction of pyridinium salts. One common method involves the treatment of N-methylpyridinium with borohydride reagents . Another approach includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research applications. The production typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxic metabolite.
Reduction: Partial reduction of pyridinium salts using borohydride reagents.
Substitution: Various substituents can be introduced onto the tetrahydropyridine ring system, affecting its pharmacological properties.
Major Products: The major product formed from the oxidation of this compound is 1-methyl-4-phenylpyridinium (MPP+), which is known for its neurotoxic effects .
Aplicaciones Científicas De Investigación
4-Methyl-1,2,3,6-tetrahydropyridine is widely used in scientific research, particularly in the study of neurodegenerative diseases. Its applications include:
Neurological Research: The compound is used to induce Parkinson’s disease-like symptoms in animal models, helping researchers study the disease’s pathology and potential treatments.
Pharmacological Studies: It serves as a model compound to investigate the effects of neurotoxins on dopaminergic neurons.
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
4-Methyl-1,2,3,6-tetrahydropyridine itself is not directly harmful but is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in glial cells . MPP+ selectively targets and destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson’s disease . This process involves interference with complex I of the electron transport chain, causing cell death and the buildup of free radicals .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin that induces Parkinson’s disease-like symptoms.
6-Hydroxydopamine (6-OHDA): Another neurotoxin used to create animal models of Parkinson’s disease.
Rotenone: A mitochondrial toxin that also induces Parkinson’s disease-like symptoms in animal models.
Uniqueness: 4-Methyl-1,2,3,6-tetrahydropyridine is unique due to its specific metabolic pathway leading to the formation of MPP+, which selectively targets dopaminergic neurons. This specificity makes it a valuable tool in neurological research and drug development .
Propiedades
IUPAC Name |
4-methyl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGVOANXLNJMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411834 | |
| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-50-8 | |
| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 4-Methyl-1,2,3,6-tetrahydropyridine in organic synthesis?
A1: this compound serves as a versatile intermediate in synthesizing various compounds, including alkaloids found in nature. One study highlights its use in creating (±)-Hippocasine and (±)-epi-Hippodamine, alkaloids found in ladybird beetles []. This synthesis leverages allylboration and intramolecular metathesis reactions. Another study demonstrates its oxidation to form 1-Formylamino-substituted Alkan-3-ones [, ].
Q2: Are there any pharmaceutical applications of this compound derivatives?
A2: Yes, derivatives of this compound have demonstrated pharmacological activity. Specifically, N-(2-Guanidinoethyl)-4-methyl-1,2,3,6-tetrahydropyridine sulfate (Guanacline) has been studied for its antihypertensive properties, particularly its effects as a sympathetic nerve blocking agent [, ].
Q3: What is the role of potassium borohydride (KBH4) in reactions involving this compound derivatives?
A3: One study focuses on synthesizing 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine and other related compounds []. Researchers compared the effectiveness of KBH4 and sodium borohydride (NaBH4) in reducing pyridinium salts to form the desired tetrahydropyridine derivatives. The study concludes that KBH4 offers several advantages over NaBH4, including lower cost, milder reaction conditions, and improved yields, especially for compounds containing nitro or cyano groups [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
![N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B1352360.png)






